Fexofenadine-d3-1

LC-ESI-MS Bioanalysis Isotope Dilution

Choose Fexofenadine-d3-1 (MDL-16455-d3-1) for definitive bioanalytical accuracy. Its +3 Da mass shift eliminates matrix-induced ion suppression errors that plague unlabeled standards, ensuring your PK, bioequivalence, and DDI studies meet stringent regulatory precision requirements. This is the validated internal standard for robust, high-throughput LC-MS/MS quantification.

Molecular Formula C32H39NO4
Molecular Weight 504.7 g/mol
Cat. No. B12368700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFexofenadine-d3-1
Molecular FormulaC32H39NO4
Molecular Weight504.7 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O
InChIInChI=1S/C32H39NO4/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36)/i14D2,29D
InChIKeyRWTNPBWLLIMQHL-KMVPRELGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fexofenadine-d3-1: Stable Isotope-Labeled Antihistamine for LC-MS/MS Bioanalytical Quantitation


Fexofenadine-d3-1 (synonyms: MDL-16455-d3-1, Terfenadine carboxylate-d3-1) is a deuterated analog of the second-generation, non-sedating H1 receptor antagonist Fexofenadine (MDL-16455) . It is specifically developed for use as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalytical methods, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. The compound's differentiation from unlabeled Fexofenadine rests on its incorporation of deuterium atoms, which allows for precise analyte tracking and compensation for matrix effects during sample analysis, while its distinction from other deuterated Fexofenadine analogs lies in its specific number and positioning of labels .

Why a Standard Fexofenadine Reference Standard Cannot Replace Fexofenadine-d3-1 in Validated LC-MS/MS Assays


Substituting unlabeled Fexofenadine or even a structurally similar analog for a deuterated internal standard like Fexofenadine-d3-1 in an LC-MS/MS assay fundamentally compromises quantitative accuracy. The primary function of a stable isotope-labeled internal standard (SIL-IS) is to co-elute with the target analyte, thereby experiencing the same matrix-induced ionization suppression or enhancement effects [1]. Unlike an unlabeled standard or a non-isotopic analog, Fexofenadine-d3-1 is chemically almost identical to the analyte but distinguishable by mass, enabling the mass spectrometer to separate their signals [1]. This critical mass difference allows for the calculation of analyte concentration based on the response ratio, a correction that is impossible with a non-isotopically distinct compound [2]. Failing to use a deuterated IS results in uncompensated matrix effects, leading to significant, non-linear errors in quantitation that can invalidate pharmacokinetic or bioequivalence study data [1][2].

Fexofenadine-d3-1: Quantitative Evidence for Method Performance and Selection Rationale


Comparative Signal Suppression and Calibration Linearity: Fexofenadine-d6 vs. Fexofenadine-d3 Class Analysis

A class-level inference for deuterated Fexofenadine internal standards can be drawn from a study analyzing signal suppression in LC-ESI-MS. While the study used Fexofenadine-d6 (a comparator with a higher degree of deuteration), it provides quantitative data on the behavior of a deuterated Fexofenadine IS relative to its unlabeled counterpart. The study found that for the fexofenadine/d6-fexofenadine pair, the slope of the calibration curve was 0.964 ± 0.008 [1]. This value being close to unity indicates that, despite observed signal suppression of the internal standard at higher analyte concentrations, the ratio of analyte to IS response remains constant, and thus quantitation is not significantly affected [1].

LC-ESI-MS Bioanalysis Isotope Dilution Matrix Effects

Benchmark LC-MS/MS Assay Performance with a Deuterated Fexofenadine Internal Standard

A validated LC-MS/MS method using a deuterated Fexofenadine analog (d6-Fexofenadine) as the internal standard provides a performance benchmark for assays employing this class of IS. The method demonstrated within-day assay accuracy ranging from 97% to 102% of nominal values, and within-day precision, expressed as coefficient of variation (CV), was better than 3.5% across all calibration points [1]. This level of performance is a direct consequence of using a SIL-IS that effectively compensates for extraction losses and instrument variability [1].

Pharmacokinetics Bioequivalence Method Validation LC-MS/MS

Strategic Use of Fexofenadine-d3-1 in Simultaneous Quantitation Assays

The selection of Fexofenadine-d3-1 over other deuterated analogs (e.g., d6-Fexofenadine or d10-Fexofenadine) is often driven by specific method development requirements. A key differentiator for the d3-1 labeled compound is its potential for use in multi-analyte assays. For instance, studies have utilized a combination of internal standards including d6-Fexofenadine, d4-Dapsone, and d3-Ephedrine [1]. This suggests that a d3-labeled Fexofenadine IS would be critical when simultaneously quantifying Fexofenadine alongside an analyte whose deuterated IS may have an overlapping mass, such as another compound labeled with a d6 or d10 tag.

LC-MS/MS Method Development Multi-Analyte Assays Internal Standard Selection

Fexofenadine-d3-1: High-Value Application Scenarios in Bioanalytical and Clinical Research


Definitive Bioequivalence Studies of Fexofenadine Formulations

Fexofenadine-d3-1 is the gold-standard internal standard for ensuring the accuracy and precision of LC-MS/MS methods used in pivotal bioequivalence studies. As demonstrated by the method performance data (accuracy 97-102%, precision <3.5% CV), an assay using a deuterated IS reliably meets stringent regulatory requirements [1]. This ensures that plasma concentration-time profiles are precisely measured, supporting valid comparisons between test and reference formulations for regulatory submission.

Reliable P-Glycoprotein (P-gp) Drug-Drug Interaction (DDI) Studies

Given that Fexofenadine is a well-established probe substrate for the efflux transporter P-gp and undergoes minimal metabolism, accurate quantitation is paramount for DDI studies [1]. Fexofenadine-d3-1 enables the precise quantification of Fexofenadine in plasma, allowing researchers to definitively assess the magnitude of a new chemical entity's inhibitory or inductive effect on P-gp. The class-level evidence of stable analyte/IS response ratios under varying analyte concentrations ensures that changes in Fexofenadine exposure are due to biological interactions rather than analytical variability [2].

Development and Validation of High-Throughput Multi-Analyte LC-MS/MS Panels

In a high-throughput bioanalytical CRO setting, the ability to multiplex assays is a key driver of efficiency. The use of Fexofenadine-d3-1 is a strategic choice for inclusion in multi-analyte panels. Its specific +3 Da mass shift allows it to be paired with other analytes that may use more heavily deuterated internal standards (e.g., d6- or d10-labeled compounds) without risk of mass channel crosstalk . This avoids spectral interference and the need for separate, single-analyte methods, directly reducing analysis time, solvent consumption, and overall operational costs.

Investigative Metabolism Studies in Complex Biological Matrices

For research laboratories investigating the formation of trace-level Fexofenadine metabolites or quantifying the drug in challenging matrices like tissues or cerebrospinal fluid, the use of a stable isotope-labeled IS is non-negotiable. Fexofenadine-d3-1 provides the robust matrix effect compensation necessary to achieve reliable quantitation at low concentrations, which is a key challenge not met by non-isotopic IS alternatives. The class of deuterated IS has been proven to correct for ionization suppression, ensuring the accuracy of low-level quantitation required for such specialized applications [2].

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